molecular formula C13H19N3O4 B1446363 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate CAS No. 1820647-54-8

1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

Cat. No. B1446363
CAS RN: 1820647-54-8
M. Wt: 281.31 g/mol
InChI Key: GKRDRKRLEUQWGO-UHFFFAOYSA-N
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Description

1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is a chemical compound with the CAS Number: 1820647-54-8. It has a molecular weight of 281.31 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O4/c1-5-19-11(17)9-8-10-15(6-7-16(10)14-9)12(18)20-13(2,3)4/h8H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is solid in physical form and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

Imidazo[1,2-b]pyrazoles in Medicinal Chemistry : Imidazo[1,2-b]pyrazole scaffolds, like the one in your query, are critical in drug discovery due to their diverse therapeutic potential. Research highlights their utility in developing drug candidates with applications ranging from anticancer and CNS agents to anti-inflammatory and anti-infectious diseases. These compounds' structure-activity relationships (SAR) studies are vital for deriving lead compounds for various disease targets. Continuous exploration of this scaffold can unveil new drug candidates with enhanced pharmacological profiles (Cherukupalli et al., 2017).

Synthetic Strategies for Heterocyclic Compounds : The synthesis and transformation of imidazo[1,2-b]pyrazoles and related structures have been the focus of significant research. Various methodologies have been developed for synthesizing these compounds, highlighting their flexibility in chemical reactions and potential for creating a wide array of derivatives with different functional groups. This versatility underscores the compound's utility in synthetic organic chemistry, offering pathways to novel materials and pharmaceuticals (Abdurakhmanova et al., 2018).

Antioxidant and Environmental Studies

Antioxidant Activity and Environmental Fate : Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the compound of interest, has shed light on their widespread use in industrial products, environmental occurrence, human exposure, and potential toxicity. These findings are crucial for understanding the environmental impact and health implications of similar compounds. Future studies are encouraged to develop novel SPAs with low toxicity and minimal environmental footprint, suggesting a direction that could be relevant for researching the environmental and health aspects of the compound (Liu & Mabury, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H320-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, to call a POISON CENTER or doctor/physician if feeling unwell, to wash with plenty of soap and water, and to rinse cautiously with water for several minutes .

Mechanism of Action

properties

IUPAC Name

1-O-tert-butyl 6-O-ethyl 2,3-dihydroimidazo[1,2-b]pyrazole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-5-19-11(17)9-8-10-15(6-7-16(10)14-9)12(18)20-13(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRDRKRLEUQWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(C2=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
Reactant of Route 6
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1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

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